6-amino-1-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-amino-1-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine ring substituted with an amino group, a methyl group, and a phenyl-tetrazole-thio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Tetrazole Group: The tetrazole group can be introduced via a cycloaddition reaction between an azide and a nitrile derivative.
Thioether Formation: The phenyl-tetrazole-thio group can be attached to the pyrimidine core through a nucleophilic substitution reaction, where a thiol group reacts with a halogenated pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and suitable solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-amino-1-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form coordination complexes with metals can be exploited in the design of new materials with specific electronic or magnetic properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-amino-1-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-methyl-1H-tetrazole
- 1-(2,4-difluorophenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine
- 1-(2,4-dichlorophenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine
Uniqueness
6-amino-1-methyl-5-[(1-phenyl-1H-tetrazol-5-yl)thio]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a pyrimidine core with a phenyl-tetrazole-thio group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11N7O2S |
---|---|
Molecular Weight |
317.33 g/mol |
IUPAC Name |
6-amino-1-methyl-5-(1-phenyltetrazol-5-yl)sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11N7O2S/c1-18-9(13)8(10(20)14-11(18)21)22-12-15-16-17-19(12)7-5-3-2-4-6-7/h2-6H,13H2,1H3,(H,14,20,21) |
InChI Key |
CBSLAESBEGIFLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)SC2=NN=NN2C3=CC=CC=C3)N |
Origin of Product |
United States |
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